3,4-dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide
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Overview
Description
3,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as chloro, methyl, oxo, and thiochromen rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide typically involves multi-step organic reactions. One common approach is the reaction of 6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-ylamine with 3,4-dichlorobenzoic acid under specific conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiochromen ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the chloro groups to produce dichloro derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chloro positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Dichloro derivatives.
Substitution: : Amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with specific biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological molecules could lead to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)benzamide
3,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl)benzamide
Uniqueness
The uniqueness of 3,4-dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide lies in its specific structural features, such as the presence of the thiochromen ring and the dichloro substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3,4-dichloro-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-9-2-5-15-11(6-9)16(21)14(8-23-15)20-17(22)10-3-4-12(18)13(19)7-10/h2-7,14H,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLEKBBEOZUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC(C2=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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